5-Chloro-4-fluoroindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFNO |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClFNO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) |
InChI Key |
YWGZLOPRZDETCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2F)Cl)NC1=O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Chloro 4 Fluoroindolin 2 One and Its Core Scaffold
Retrosynthetic Dissection and Identification of Key Precursors for 5-Chloro-4-fluoroindolin-2-one
Retrosynthetic analysis of this compound reveals that the molecule can be disconnected to key precursors. A primary disconnection can be made at the amide bond of the indolin-2-one ring, leading to a substituted 2-nitrophenylacetic acid derivative. This precursor, upon reduction of the nitro group, can undergo intramolecular cyclization to form the desired indolin-2-one.
Another critical aspect of the retrosynthesis is the introduction of the chloro and fluoro substituents at the 5 and 4 positions of the benzene (B151609) ring, respectively. This suggests a starting material that already contains these halogens in the correct regiochemical arrangement. Therefore, a plausible key precursor is a disubstituted benzene derivative, such as 4-chloro-5-fluoro-2-nitrotoluene. The synthesis of this precursor itself would involve strategic nitration and halogenation steps on a simpler aromatic starting material.
A retrosynthetic analysis for sunitinib, a related and clinically significant molecule, highlights the importance of a base-catalyzed coupling of a 2-indolinone and a 2-formyl-pyrrole. googleapis.com This approach underscores the modularity of indolin-2-one synthesis, where pre-functionalized rings are coupled in the final stages.
Established and Emerging Synthetic Approaches for the Indolin-2-one Ring System
The synthesis of the indolin-2-one ring system is a well-established field with a variety of methods available. These can be broadly categorized into cyclization reactions, methods for introducing substituents, and multi-component reactions.
Cyclization Reactions for Formation of the Indolin-2-one Core
The formation of the indolin-2-one core predominantly relies on intramolecular cyclization reactions. A common strategy involves the reduction of a nitro group in a 2-nitrophenylacetic acid derivative, which is then followed by in-situ cyclization. researchgate.net Another powerful method is the intramolecular Friedel-Crafts alkylation of N-substituted 2-oxo-N,3-diarylpropanamides, which can provide access to 3-substituted indolin-2-ones. bohrium.com
Visible light-induced radical cyclization of o-iodophenylacrylamides presents a modern and mild approach to constructing the indolin-2-one skeleton. rsc.org This method utilizes a photocatalyst to initiate a 5-exo-trig radical cyclization, offering an alternative to traditional, often harsher, reaction conditions. rsc.org Additionally, Brønsted acid-catalyzed selective cyclization reactions have been shown to be effective for synthesizing polysubstituted indolin-2-one derivatives. thieme-connect.com
| Cyclization Method | Key Features | Reactants | Catalyst/Conditions |
| Reductive Cyclization | In-situ cyclization following nitro group reduction. | 2-Nitrophenylacetic acid derivatives | Zn, HCO2NH4 researchgate.net |
| Friedel-Crafts Alkylation | Formation of a new C(sp2)–C(sp2) bond. | 3-Chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides | CF3CO2H bohrium.com |
| Radical Cyclization | Mild reaction conditions using visible light. | o-Iodophenylacrylamides | [Ir(ppy)2(dtb-bpy)]PF6 rsc.org |
| Brønsted Acid Catalysis | Good regioselectivity and operational simplicity. thieme-connect.com | 3-(2-aryl-2-oxoethylidene)indolin-2-one and nucleophiles | p-Toluenesulfonic acid monohydrate (PTSA·H2O) thieme-connect.com |
Regioselective Introduction of Halogen Substituents (Chlorine and Fluorine)
The introduction of halogen substituents onto the indolin-2-one core requires careful control of regioselectivity. For the synthesis of this compound, it is often more strategic to start with a pre-halogenated aromatic precursor. However, methods for the direct halogenation of the indole (B1671886) or indolin-2-one ring are also valuable.
Copper(II) halides have been used for the selective halogenation of indoles, where the selectivity between 2-halo, 3-halo, and 2,3-dihaloindoles can be controlled by the addition of a base or water. researchgate.net For the introduction of fluorine, which can enhance metabolic stability and pharmacodynamic effects, specific fluorinating reagents are employed. nih.gov The dual halogenation in compounds like 6-chloro-5-fluoroindolin-2-one (B11622) increases electrophilicity, making them useful in nucleophilic aromatic substitution reactions.
Metal-free methods for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) have been developed, offering an environmentally benign alternative. rsc.orgnih.govorganic-chemistry.org These methods can be tuned to achieve mono- or poly-halogenation with high selectivity. rsc.orgnih.gov
Multi-component and Cascade Reactions in Indolin-2-one Synthesis
Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like indolin-2-ones in a single step, saving time and resources. beilstein-journals.org These reactions involve the combination of three or more starting materials in a one-pot synthesis. For instance, a three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles, catalyzed by copper sulfate (B86663), can afford diverse spirotetrahydrocarbazoles containing an indolin-2-one moiety. nih.gov
Pseudo-three-component tandem reactions of different indoles and isatin (B1672199) are also a straightforward method for synthesizing 3,3-bis(indol-3-yl)indolin-2-ones. acs.org Cascade reactions, such as the visible-light-induced radical cascade cyclization, can lead to the formation of complex fused ring systems like indolo[2,1-a]isoquinolines. rsc.org
| Reaction Type | Key Features | Reactants | Catalyst/Conditions |
| Three-Component Reaction | Efficient synthesis of spirotetrahydrocarbazoles. nih.gov | 2-Methylindole, aromatic aldehydes, cyclic dienophiles | CuSO4 nih.gov |
| Pseudo-Three-Component Reaction | One-pot synthesis of 3,3-bis(indol-3-yl)indolin-2-ones. acs.org | Indoles, isatin | Sulfamic acid acs.org |
| Radical Cascade Cyclization | Formation of indolo[2,1-a]isoquinoline core. rsc.org | - | Visible light, photocatalyst rsc.org |
| Four-Component Condensation | Synthesis of indole-based tetra-arylimidazoles. rsc.org | 2-Arylindole-3-carbaldehydes, anilines, benzil, ammonium (B1175870) acetate | Acetic acid rsc.org |
Advanced Synthetic Techniques and Process Optimization for Halogenated Indolin-2-ones
The development of advanced synthetic techniques is crucial for producing chiral and highly functionalized indolin-2-ones, as well as for optimizing manufacturing processes.
Asymmetric Synthesis Methodologies for Chiral Indolin-2-one Frameworks
Many biologically active indolin-2-ones are chiral, and their therapeutic efficacy often depends on a specific enantiomer. Therefore, the development of asymmetric synthetic methods is of paramount importance. Asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones has been achieved with high diastereo- and enantioselectivities using an aminal-catalysis approach. rsc.org
Gold/chiral amine relay catalysis has emerged as a powerful strategy for the asymmetric synthesis of C2-quaternary indolin-3-ones. organic-chemistry.org This dual catalytic system combines the advantages of transition-metal catalysis and organocatalysis to achieve high yields and excellent stereocontrol. organic-chemistry.org Another approach involves the asymmetric Friedel-Crafts alkylation of indoles with in situ generated indol-2-one (B1256649) from functionalized 3-bromooxindole, catalyzed by a chiral N,N'-dioxide/Ni(BF4)2 complex. bohrium.com
| Asymmetric Method | Key Features | Reactants | Catalyst System |
| Aminal-Catalysis | High diastereo- and enantioselectivities for spiro compounds. rsc.org | Hydroxyenals, (E)-3-alkylideneindolin-2-ones | (R)-DPPOTMS/AcOH rsc.org |
| Gold/Chiral Amine Relay Catalysis | Synthesis of C2-quaternary indolin-3-ones. organic-chemistry.org | 2-Alkynyl arylazides, ketones | t-BuXPhosAuSbF6, L-proline organic-chemistry.org |
| Asymmetric Friedel-Crafts Alkylation | Formation of chiral 3-substituted indolin-2-ones. bohrium.com | Indole, functionalized 3-bromooxindole | Chiral N,N'-dioxide/Ni(BF4)2 bohrium.com |
| N-t-butylsulfinyl-imines | Addition to indolin-2-one enolates for chiral amine synthesis. rsc.org | 1-(Alkyl)-indolin-2-ones, (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine | - |
Catalytic Systems in the Synthesis of Halogenated Indolin-2-ones
The construction of the halogenated indolin-2-one framework often relies on sophisticated catalytic systems to ensure high yields, selectivity, and functional group tolerance. Various transition metal catalysts, as well as organocatalysts, have been instrumental in advancing the synthesis of these complex molecules.
Transition Metal Catalysis:
Transition metals, particularly palladium, copper, and rhodium, play a pivotal role in the synthesis of indolin-2-ones. These catalysts are often employed in cross-coupling reactions, cyclizations, and C-H activation/functionalization strategies.
Palladium Catalysis: Palladium-catalyzed reactions are widely used for the construction of the oxindole (B195798) core. For instance, the intramolecular Heck reaction of N-arylacrylamides provides a powerful route to 3-substituted oxindoles. Recent advancements have focused on the palladium-catalyzed asymmetric allylic alkylation of mono-substituted indolin-3-ones to create 2,2-disubstituted indolin-3-ones with good enantioselectivity. rsc.org Furthermore, a cooperative Rh(II)/Pd(0) dual catalysis system has been developed for the one-pot synthesis of α-quaternary allylated indolin-2-ones. thieme-connect.com
Copper Catalysis: Copper catalysts are frequently used in the synthesis of halogenated indolin-2-ones. For example, the reaction of 5-fluoroindoline-2,3-dione with various anilines can be catalyzed by copper dipyridine dichloride under microwave irradiation to produce fluorinated indole derivatives in good to excellent yields. researchgate.net Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the C3 aza-Friedel–Crafts alkylation of substituted indoles. bohrium.com
Rhodium Catalysis: Rhodium catalysts are effective for intramolecular C-H functionalization reactions to form the indolin-2-one core. thieme-connect.com Chiral Rh(II) catalysts can facilitate the enantioselective insertion into C-H bonds, leading to the formation of chiral β-lactams which are precursors to allylated chiral indolin-2-ones. thieme-connect.com
Organocatalysis:
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of indolin-2-ones, often providing high stereoselectivity.
Acid Catalysis: Brønsted acids, such as theophylline (B1681296) hydrogen sulfate and mandelic acid, have been utilized as green and efficient catalysts for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives. bohrium.comresearchgate.net These reactions often proceed under mild conditions, such as at room temperature in aqueous ethanol. researchgate.net Trifluoroacetic acid has been employed in the direct intramolecular Friedel-Crafts alkylation to synthesize 3-chloro(aryl)methyl)-3-hydroxyindolin-2-ones. bohrium.com
Chiral Organocatalysts: Chiral bifunctional organocatalysts, such as those based on quinine (B1679958) and squaramide, have been evaluated in the Friedel-Crafts alkylation of indoles with nitroolefins to produce chiral products. bohrium.com Thiourea catalysts derived from cinchona alkaloids have been used to induce enantioselectivity in the formation of spirocyclic oxindoles. rsc.org
Below is a table summarizing various catalytic systems used in the synthesis of halogenated indolin-2-ones and related scaffolds.
| Catalyst System | Reactants | Product Type | Key Features |
| Copper dipyridine dichloride | 5-Fluoroindoline-2,3-dione, Anilines | Fluorinated Indole Derivatives | Microwave-assisted, high yields. researchgate.net |
| Rh(II)/Pd(0) dual catalysis | α-Diazo amides, Allyl carbonates | α-Quaternary Allylated Indolin-2-ones | One-pot synthesis, cooperative catalysis. thieme-connect.com |
| Theophylline Hydrogen Sulfate | Substituted isatin, Substituted indole | 3,3-bis(1H-indol-3-yl)indolin-2-one | Green solid acid catalyst, reusable. bohrium.com |
| Mandelic Acid | Isatin, Indole | 3,3-bis(1H-indol-3-yl)indolin-2-ones | Organocatalyst, mild conditions. researchgate.net |
| Trifluoroacetic Acid | 3-Chloro-2-oxo-N,3-diarylpropanamides | 3-Chloro(aryl)methyl-3-hydroxyindolin-2-ones | Intramolecular Friedel-Crafts alkylation. bohrium.com |
| Chiral Thiourea Catalyst | Dimethyl (diazomethyl)phosphonate, 3-Ylideneoxindoles | Enantioenriched Spirocyclic Cyclopropanes | Asymmetric 1,3-dipolar cycloaddition. rsc.org |
Integration of Modern Reaction Conditions (e.g., Microwave Irradiation, Deep Eutectic Solvents)
To enhance the efficiency, sustainability, and speed of synthetic processes for halogenated indolin-2-ones, modern reaction conditions are increasingly being integrated into synthetic strategies.
Microwave Irradiation:
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. This technology utilizes the efficient heating of polar molecules through the direct interaction of the material with the microwave radiation.
In the context of halogenated indolin-2-one synthesis, microwave irradiation has been successfully applied. For instance, the synthesis of fluorinated indole derivatives from 5-fluoroindoline-2,3-dione and various anilines is significantly accelerated under microwave conditions, with reactions completing in 9–15 minutes. researchgate.net Similarly, the synthesis of 6-bromo-4-fluoroindolin-2-one (B1292659) can be achieved through a microwave-assisted reaction between 5-bromoindoline-2,3-dione and an appropriate aniline, using a copper catalyst. smolecule.com This method offers a rapid and efficient route to these valuable compounds. smolecule.com The Perkin reaction to synthesize furanone derivatives, which can be further functionalized to oxindoles, has also been successfully carried out under microwave irradiation. arabjchem.org
Deep Eutectic Solvents (DES):
Deep eutectic solvents are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.com DESs are mixtures of a quaternary ammonium salt with a hydrogen bond donor, which form a eutectic mixture with a melting point significantly lower than its individual components. mdpi.commdpi.com They are often biodegradable, non-toxic, and inexpensive. academie-sciences.fr
The use of DES has been explored in the synthesis of indolin-2-one scaffolds. For example, a blend of deep eutectic solvent and ultrasound has been utilized in a multistep reaction to synthesize key intermediates for indolin-2-one derivatives in high yields. mdpi.comresearchgate.net Specifically, a DES prepared from choline (B1196258) chloride and urea (B33335) or glycerol (B35011) can act as both the solvent and a catalyst in certain transformations. mdpi.commdpi.com These solvents have been shown to stabilize reagents through strong intermolecular hydrogen bonding. researchgate.net The application of DES in reactions like N-formylation of aromatic amines, a step that can be relevant in the elaboration of the indolin-2-one core, has demonstrated excellent yields in short reaction times. academie-sciences.fr
The table below highlights the application of these modern reaction conditions in the synthesis of indolin-2-one related structures.
| Modern Condition | Reactants | Product | Advantages |
| Microwave Irradiation | 5-Fluoroindoline-2,3-dione, Anilines | Fluorinated Indole Derivatives | Shorter reaction times (9-15 min), high yields (64-92%). researchgate.net |
| Microwave Irradiation | 5-Bromoindoline-2,3-dione, Aniline | 6-Bromo-4-fluoroindolin-2-one | Enhanced reaction rates and yields. smolecule.com |
| Microwave Irradiation | β-(2-methoxybenzoyl) propionic acid, Isatin | 3-[2-oxo-5-(2-methoxyphenyl) furan-3(2H)-ylidene] indolin-2-one | Rapid synthesis (2 min). arabjchem.org |
| Deep Eutectic Solvent & Ultrasound | Thiazole and Indole Moieties | Key Intermediates for Indolin-2-ones | Cost-effective, high yields (up to 95%). mdpi.comresearchgate.net |
| Deep Eutectic Solvent | Aniline, Formic Acid | N-formyl aniline | Dual catalyst and reaction medium, excellent yields (98%). academie-sciences.fr |
Chemical Derivatization and Structural Diversity of 5 Chloro 4 Fluoroindolin 2 One Analogues
Positional Substitution Patterns and Regioselectivity in 5-Chloro-4-fluoroindolin-2-one Modifications
The reactivity of the this compound core allows for selective modifications at several key positions, leading to a wide range of structurally distinct analogues.
N-Alkylation and N-Acylation Strategies on the Indolin-2-one Nitrogen
The nitrogen atom of the indolin-2-one ring is a common site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce various substituents that can significantly influence the molecule's properties.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. While specific examples for this compound are not extensively detailed in the provided results, general methods for N-alkylation of indoles and their derivatives are well-established. ambeed.com These typically involve reacting the indole (B1671886) with an alkyl halide in the presence of a base. A notable example is the synthesis of 1-methyl-1H-indole. ambeed.com
N-Acylation: This strategy involves the introduction of an acyl group to the nitrogen atom. A series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (B165840) derivatives were synthesized, where the indolinone nitrogen was acylated with different benzoyl chlorides. researchgate.net For instance, the reaction of 5-chloro-1H-indole-2,3-dione with sulfanilamide (B372717) derivatives followed by acylation with benzoyl chloride or substituted benzoyl chlorides in the presence of a base like pyridine (B92270) yielded the target N-acylated compounds. researchgate.net
Functionalization at the C-3 Position (e.g., Arylidene, Hydrazone, Spirocyclic Derivatives)
The C-3 position of the indolin-2-one ring is highly reactive and serves as a key site for introducing structural diversity. Common modifications include the formation of arylidene, hydrazone, and spirocyclic derivatives.
Arylidene Derivatives: These are typically synthesized through a Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes. For example, a series of (Z)-3-benzylidene-5-fluoroindolin-2-one derivatives were prepared by condensing 5-fluoro-2-oxindole with substituted aromatic aldehydes in the presence of a base like potassium hydroxide. nih.govfrontiersin.org This methodology has been applied to generate a library of compounds, including those with chloro and fluoro substitutions on the benzylidene moiety. frontiersin.orgresearchgate.net
Hydrazone Derivatives: The synthesis of hydrazone derivatives often involves the reaction of the corresponding isatin (B1672199) (indole-2,3-dione) with a hydrazine (B178648) derivative. For instance, 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one was synthesized and subsequently modified. mdpi.com Another example involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate, followed by condensation with an appropriate isatin to form isatin-pyrrolo[2,3-d]pyrimidine hybrid compounds. nih.gov
Spirocyclic Derivatives: While specific examples for the synthesis of spirocyclic derivatives starting from this compound were not found in the provided search results, the general strategy often involves reactions that create a new ring system at the C-3 position.
Exploration of Further Substitution on the Halogen-Bearing Aromatic Ring
Further substitution on the aromatic ring of this compound can provide another layer of structural diversity. The existing chloro and fluoro substituents influence the regioselectivity of subsequent reactions.
Electrophilic aromatic substitution reactions on the indole ring are known to occur, with the position of attack being influenced by the directing effects of the existing substituents. ambeed.com For instance, in N-Boc-indoles, various substituents at the C4–C7 positions are tolerated in nickel-catalyzed arylboration reactions. nih.gov However, specific examples of further substitution on the this compound aromatic ring are not detailed in the provided results. Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, where a nucleophile replaces one of the halogen atoms, typically under basic conditions. google.com The feasibility of such reactions would depend on the specific nucleophile and reaction conditions.
Synthesis of Hybrid Chemical Entities Incorporating the this compound Motif
The this compound scaffold has been utilized as a building block in the synthesis of hybrid molecules, combining its structural features with those of other pharmacologically relevant moieties.
One notable example is the synthesis of hybrid compounds where the 5-fluoro-2-oxindole core is linked to a pyrrole (B145914) ring. A series of 3-substituted-indolin-2-ones containing chloropyrroles were synthesized. nih.gov This involved the condensation of 5-fluoro-2-oxindole with a formyl-substituted chloropyrrole derivative. nih.gov Another approach has been the synthesis of isatin-pyrrolo[2,3-d]pyrimidine hybrids, where an isatin moiety is linked to a pyrrolo[2,3-d]pyrimidine scaffold via a hydrazone linkage. nih.gov Additionally, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides represents another class of hybrid molecules where the indolinone core is linked to a sulfonamide group. researchgate.net
Structure-Reactivity and Structure-Property Relationships in Derivatized 5-Chloro-4-fluoroindolin-2-ones
The structural modifications introduced to the this compound core have a profound impact on the reactivity and properties of the resulting derivatives.
The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring increases the acidity of the N-H proton and influences the electron density of the π-system, which in turn affects the molecule's reactivity in various chemical transformations. For instance, the electron-withdrawing nature of these halogens can impact the reactivity in cross-coupling reactions.
In the context of biological activity, structure-activity relationship (SAR) studies have revealed important insights. For arylidene derivatives of 5-fluoro-2-oxindole, the nature and position of substituents on the benzylidene ring significantly influence their α-glucosidase inhibitory activity. nih.gov It was observed that substituents at the para-position of the benzylidene ring were generally beneficial for activity. nih.gov In a series of 1-(substituted phenylaminomethyl)-3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one derivatives, the presence of electron-withdrawing groups on the phenyl ring attached to the methylamino linker often resulted in potent anti-inflammatory and analgesic activity. mdpi.com For isatin-pyrrolo[2,3-d]pyrimidine hybrids, compounds with electron-withdrawing groups like chloro and fluoro showed notable cytotoxic effects, with the lipophilicity of the substituent playing a role. nih.gov
The dual halogenation with chlorine and fluorine can enhance selectivity and potency compared to singly halogenated or non-halogenated indole derivatives. The larger size and polarizability of chlorine compared to fluorine can also influence binding to biological targets.
Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 4 Fluoroindolin 2 One
Elucidation of Reaction Pathways for Indolin-2-one Core Construction
The construction of the 5-Chloro-4-fluoroindolin-2-one core is not extensively detailed in publicly available literature; however, its synthesis can be logically proposed based on established methodologies for analogous indole (B1671886) and oxindole (B195798) preparations. A key, commercially available precursor for this synthesis is 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid . synquestlabs.comuni.lu
A primary pathway to the indolin-2-one (oxindole) skeleton from an indole-2-carboxylic acid precursor involves a decarboxylation step. Research on the analogous 5-fluoro-1H-indole-2-carboxylic acid demonstrates that this transformation can be achieved via thermal decarboxylation. This process typically involves heating the carboxylic acid in a high-boiling point solvent, such as quinoline, often in the presence of a catalyst like copper chromite, to facilitate the removal of the carboxyl group. Subsequent oxidation of the resulting 5-chloro-4-fluoroindole would yield the target indolin-2-one.
Alternatively, the synthesis of substituted oxindoles can be achieved through the intramolecular cyclization of N-substituted anilides. One such method is the palladium-catalyzed intramolecular α-arylation of α-haloanilides. accelachem.com For the target compound, this would hypothetically involve the cyclization of a precursor like N-(2-bromo-5-chloro-4-fluorophenyl)acetamide or a related α-chloroacetanilide. The catalytic cycle for such a reaction generally involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by deprotonation of the amide and subsequent reductive elimination to form the C-C bond of the lactam ring. acs.org
Another established route is the Fischer indole synthesis, which could be adapted to form a precursor that is then converted to the oxindole. For instance, the synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylate has been achieved starting from 3-fluoro-4-chloroaniline. chemrxiv.org This involves a multi-step process including protection, regioselective iodination, reaction with pyruvic acid, and a final palladium-catalyzed cyclization to form the indole ring system. chemrxiv.org This indole ester could then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to this compound.
A summary of a plausible synthetic pathway is outlined below:
| Step | Reaction Type | Precursor | Key Reagents/Conditions | Product | Reference/Rationale |
|---|---|---|---|---|---|
| 1 | Fischer Indole Synthesis (or similar multi-step route) | Substituted Aniline (e.g., 3-fluoro-4-chloroaniline) | Pyruvic acid, Pd(OAc)₂, etc. | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | Based on synthesis for the indole-2-carboxylate. chemrxiv.org |
| 2 | Thermal Decarboxylation | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | Quinoline, Copper Chromite, ~200-220°C (proposed) | 5-Chloro-4-fluoro-1H-indole | Analogous to decarboxylation of 5-fluoro-1H-indole-2-carboxylic acid. |
| 3 | Oxidation | 5-Chloro-4-fluoro-1H-indole | Common oxidizing agents (e.g., NBS, DMSO; Oxone) | This compound | Standard oxidation method for converting indoles to oxindoles. |
Impact of Chloro and Fluoro Substituents on Reaction Kinetics and Thermodynamic Profiles
The reactivity of the indolin-2-one core is significantly modulated by the electronic properties of its substituents. Both the chlorine atom at the C5 position and the fluorine atom at the C4 position are electron-withdrawing groups, which profoundly influence the kinetic and thermodynamic aspects of its reactions.
The primary electronic influences are:
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. Fluorine is more electronegative than chlorine, resulting in a stronger inductive effect.
Resonance Effect (+R): As halogens, both fluorine and chlorine possess lone pairs of electrons that can be donated to the aromatic ring via resonance. This effect pushes electron density into the ring and partially counteracts the inductive effect. The resonance donation is more effective for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the less effective overlap of chlorine's 3p orbital.
Conversely, the strong electron-withdrawing nature of these substituents enhances the reactivity of the lactam portion of the molecule. Specifically:
Acidity of N-H: The electron withdrawal increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-acylation reactions.
Electrophilicity of C3: The methylene (B1212753) protons at the C3 position become more acidic and susceptible to deprotonation by a base. This is crucial for initiating condensation reactions.
Electrophilicity of C2: The carbonyl carbon at the C2 position becomes more electrophilic, though reactions at this site are less common than at C3.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Impact on Reactivity |
|---|---|---|---|---|---|
| -F | C4 | Strongly withdrawing (-I) | Weakly donating (+R) | Net electron-withdrawing | Increases acidity of N-H and C3-H; Deactivates benzene (B151609) ring. |
| -Cl | C5 | Withdrawing (-I) | Weakly donating (+R) | Net electron-withdrawing | Increases acidity of N-H and C3-H; Deactivates benzene ring. |
In terms of kinetic versus thermodynamic control , reaction conditions can determine the final product distribution in transformations involving multiple possible pathways. google.comnih.gov For reactions at the C3 position, the enhanced acidity of the C3 protons due to the halogen substituents would lower the activation energy for initial deprotonation, favoring the kinetic product under low-temperature, irreversible conditions. google.com At higher temperatures, where reactions may become reversible, the most thermodynamically stable product would be favored. mdpi.comacs.org The stability of the final product, particularly in condensation reactions, is often dictated by steric factors and the extent of conjugation in the resulting alkene.
Mechanistic Studies of Derivatization Reactions (e.g., Condensation, Addition Reactions)
The most common and mechanistically studied derivatization of the indolin-2-one scaffold occurs at the C3 position. The electron-withdrawing effects of the C4-fluoro and C5-chloro substituents activate the C3 methylene group for reactions with electrophiles, particularly aldehydes and ketones, through condensation mechanisms.
A documented derivative, 3-(2-(benzo[d]thiazol-2-yl)hydrazono)-4-chloro-5-fluoroindolin-2-one , was synthesized via the condensation of 4-chloro-5-fluoro-isatin (the oxidized form of indolin-2-one) with 2-hydrazinobenzothiazole. nih.gov The mechanism involves a nucleophilic addition of the hydrazine (B178648) to the C3-carbonyl of the isatin (B1672199), followed by dehydration to form the C=N hydrazone linkage. nih.gov
A more general and widely studied derivatization is the Knoevenagel condensation , which involves the reaction of the C3-methylene of the indolin-2-one with an aldehyde or ketone. google.com This reaction is typically base-catalyzed. The mechanism proceeds as follows:
Enolate Formation: A base (e.g., piperidine, KOH) abstracts a proton from the active C3-methylene group, which is made more acidic by the adjacent carbonyl and the electron-withdrawing halo-substituents. This forms a resonance-stabilized enolate.
Nucleophilic Addition (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an aldol-type intermediate.
Dehydration: The intermediate alcohol is eliminated as a water molecule, often under the reaction conditions (especially with heating), to form a new carbon-carbon double bond. This step is driven by the formation of a highly conjugated system.
| Reaction Type | Reactant | Key Reagents/Catalyst | General Mechanism | Product Type | Reference/Rationale |
|---|---|---|---|---|---|
| Condensation (Hydrazone formation) | Hydrazine derivative (e.g., 2-hydrazinobenzothiazole) | Acid or Base catalyst | Nucleophilic addition to C3-carbonyl followed by dehydration. | C3-hydrazono-indolin-2-one | Directly documented for the 4-chloro-5-fluoro isatin derivative. nih.gov |
| Knoevenagel Condensation | Aldehydes/Ketones | Base (e.g., piperidine, KOH) | Base-catalyzed enolate formation, nucleophilic addition, dehydration. | 3-alkylidene-indolin-2-one | Well-established for analogous halo-indolinones. google.comnih.gov |
| Michael Addition | α,β-Unsaturated carbonyl compounds | Base catalyst | Formation of C3-enolate followed by conjugate addition. | 3,3-disubstituted indolin-2-one | A common reaction for oxindole scaffolds. |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Base (e.g., NaH, K₂CO₃) | Deprotonation of N-H followed by SN2 or nucleophilic acyl substitution. | 1-substituted-indolin-2-one | The acidic N-H proton facilitates this reaction. |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Fluoroindolin 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-chloro-4-fluoroindolin-2-one and its derivatives. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecular structure can be assembled.
¹H NMR Spectroscopy provides information about the proton environment in the molecule. For derivatives of 5-fluoroindolin-2-one, the lactam NH proton typically appears as a broad singlet at a downfield chemical shift, generally between δ 10.0 and 12.0 ppm. rdd.edu.iqmdpi.com The aromatic protons exhibit complex splitting patterns in the aromatic region (approximately δ 6.8 to 7.9 ppm) due to spin-spin coupling with each other and with the fluorine atom. rdd.edu.iqjst.go.jp
¹³C NMR Spectroscopy offers insight into the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring in indolin-2-one derivatives is characteristically found at a downfield position, typically in the range of δ 162 to 177 ppm. nih.govmdpi.com The carbon atom attached to the fluorine (C-5) shows a distinct chemical shift, and its signal is split due to coupling with the fluorine nucleus (¹JCF). Other aromatic carbons also display coupling to fluorine (nJCF), which aids in their assignment.
¹⁹F NMR Spectroscopy is particularly valuable for fluorinated compounds. icpms.cz The chemical shift of the fluorine atom in 5-fluoroindolin-2-one derivatives provides direct information about its electronic environment. The broad chemical shift range of ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups. icpms.cz For instance, in a related compound, 2-chloro-4-fluorotoluene, the fluorine atom attached to the aromatic ring shows a multiplet at -115.3 ppm in the ¹⁹F spectrum. sigmaaldrich.com The coupling between fluorine and adjacent protons (³JHF) and carbons (nJCF) observed in ¹H and ¹³C NMR spectra further confirms the substitution pattern on the aromatic ring.
Table 1: Representative NMR Data for Substituted Indolin-2-one Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ ppm) and Multiplicity | Reference |
| 5-Fluoroindolin-2-one Derivative | ¹H | 11.06 (s, 1H, NH), 7.15–8.35 (m, Ar-H) | rdd.edu.iq |
| 5-Chloro-3-((4-methoxybenzyl)imino)indolin-2-one | ¹H | 10.46 (br s, 1H, NH), 6.87–7.90 (m, 7H, ArH) | jst.go.jp |
| 5-Chloro-3-((4-methoxybenzyl)imino)indolin-2-one | ¹³C | 160.2 (C=O), 157.7, 151.2, 147.6, 135.1, 132.6, 132.1, 131.5, 130.2, 129.8, 124.3, 114.7, 114.5, 58.1, 55.9 | jst.go.jp |
| (Z)-4-Chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-propyl-1H-pyrrole-3-carboxamide | ¹H | 11.09 (s, 1H, indolin-2-one NH), 6.87–7.84 (m, aromatic, vinyl, CONH) | nih.gov |
| (Z)-4-Chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-propyl-1H-pyrrole-3-carboxamide | ¹³C | 169.95 (C=O), 159.35 (C-F), other signals at 11.94, 13.97, 22.89, 41.04, 107.12, 110.92, 114.09, 115.67, 118.55, 118.96, 121.82, 122.65, 124.38, 135.81, 136.56, 162.66 | nih.gov |
| 3-(2-(6,7-Dimethoxyquinazolin-4-yl)hydrazono)-5-fluoroindolin-2-one | ¹³C | 153.8 (¹JF-C =238.0 Hz) | dovepress.com |
This table presents a selection of NMR data for related compounds to illustrate typical chemical shifts. The exact values for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition and molecular formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.
For this compound (C₈H₅ClFNO), the expected monoisotopic mass can be calculated with high precision. HRMS analysis of this compound and its derivatives would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This pattern serves as a clear indicator of the presence of a chlorine atom in the molecule.
In the study of related substituted indolin-2-one derivatives, HRMS has been crucial for confirming the identity of the synthesized compounds. nih.govrsc.orgnih.gov For example, in the analysis of (Z)-4-chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ was C₁₈H₁₈ClFN₃O₂⁺: 362.1072, and the found mass was 362.1073, confirming the molecular formula. nih.gov
Table 2: HRMS Data for Representative Indolin-2-one Derivatives
| Compound Derivative | Molecular Formula | Calculated m/z | Found m/z | Reference |
| (Z)-4-Chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-propyl-1H-pyrrole-3-carboxamide | C₁₈H₁₈ClFN₃O₂⁺ | 362.1072 [M+H]⁺ | 362.1073 | nih.gov |
| 3-Acetyl-4-hydroxy-7-methoxy-2-oxyindole | C₁₁H₁₂O₄N | 236.0917 [M+H]⁺ | 236.0915 | rsc.org |
| 3-Acetyl-4-hydroxy-2-oxyindole | C₁₁H₁₂O₂N | 190.0863 [M+H]⁺ | 190.0860 | rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds.
Key vibrational frequencies for indolin-2-one derivatives include:
N-H Stretching: A peak in the region of 3100-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the lactam ring. rdd.edu.iqjst.go.jp
C=O Stretching: A strong absorption band, typically between 1650 and 1750 cm⁻¹, is characteristic of the carbonyl (C=O) group of the lactam. rdd.edu.iqjst.go.jpmdpi.com
C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-F and C-Cl Stretching: The vibrations for carbon-fluorine and carbon-chlorine bonds are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for Substituted Indolin-2-one Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (lactam) | Stretching | 3100 - 3500 | rdd.edu.iqjst.go.jp |
| C=O (lactam) | Stretching | 1650 - 1750 | rdd.edu.iqjst.go.jpmdpi.com |
| C=C (aromatic) | Stretching | 1450 - 1600 | rdd.edu.iq |
| C=N (imine, in derivatives) | Stretching | ~1615 - 1627 | rdd.edu.iqjst.go.jp |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
X-ray diffraction analysis is the most definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and conformational details. iastate.edu While specific X-ray crystallographic data for this compound is not widely available, studies on analogous indolin-2-one derivatives provide valuable insights into the expected solid-state structure. nih.gov
These studies reveal that the indolin-2-one core is essentially planar. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding involving the lactam N-H group and the carbonyl oxygen. The substituents on the aromatic ring, in this case, chlorine and fluorine, will influence the crystal packing and intermolecular contacts. Analysis of related structures can help predict the molecular geometry and packing of this compound. nih.gov
Advanced Spectroscopic Techniques for Detailed Structural Characterization
Beyond the core techniques, other advanced spectroscopic methods can provide further structural details for this compound and its derivatives.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all ¹H and ¹³C signals, especially for complex derivatives. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. researchgate.net
For complex derivatives, techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed to separate mixtures and obtain mass spectra of individual components, aiding in their identification. mdpi.comfarmaceut.org
Computational Chemistry and Theoretical Characterization of 5 Chloro 4 Fluoroindolin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-chloro-4-fluoroindolin-2-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), would be employed to determine its optimized geometry and electronic properties. nih.gov These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable arrangement of atoms.
The electronic structure analysis would reveal the distribution of electron density, highlighting the influence of the electronegative chlorine and fluorine atoms on the indolin-2-one core. This would include the calculation of atomic charges, which would indicate the partial positive or negative character of each atom, and the molecular electrostatic potential (MEP) map, which visualizes the regions of the molecule that are electron-rich or electron-poor. Such information is crucial for understanding how the molecule might interact with other chemical species.
Table 1: Predicted Geometric and Electronic Parameters for this compound (Hypothetical Data) This table is based on general principles and data for similar compounds, as specific experimental or calculated values for this compound are not readily available.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-Cl | ~1.74 |
| C-F | ~1.35 |
| C=O | ~1.22 |
| N-H | ~1.01 |
| **Bond Angles (°) ** | |
| C-C-Cl | ~120 |
| C-C-F | ~119 |
| Dihedral Angles (°) | |
| Planarity of Benzene (B151609) Ring | ~0 |
| Electronic Properties | |
| Dipole Moment (Debye) | ~3.5-4.5 |
Conformational Landscape Analysis and Energy Minima Identification
The conformational landscape of this compound would be explored to identify its most stable three-dimensional shapes, or conformers. The indolin-2-one ring system is largely planar, but the exocyclic groups could potentially have different orientations. Computational methods would systematically rotate a bond, to map the potential energy surface of the molecule.
This analysis would identify the global energy minimum, which corresponds to the most stable conformer, as well as any other local energy minima, which represent other, less stable conformers. The energy barriers between these conformers would also be calculated, providing insight into the flexibility of the molecule and the likelihood of its existing in different shapes at a given temperature. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.
Prediction of Spectroscopic Signatures (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are based on the calculated electronic environment around each nucleus. libretexts.orgsigmaaldrich.com The presence of the electron-withdrawing chlorine and fluorine atoms would be expected to significantly influence the chemical shifts of nearby protons and carbons, generally causing them to appear at a lower field (higher ppm values). libretexts.org Comparing calculated NMR spectra to experimental data is a powerful tool for structure verification.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can also be simulated. These calculations determine the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. The predicted frequencies can be compared to experimental IR and Raman spectra to confirm the presence of specific functional groups, such as the carbonyl (C=O) and amine (N-H) groups in the indolin-2-one ring. For instance, the C=O stretching frequency is typically a strong, sharp peak in the IR spectrum. scribd.com
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data) This table is based on general principles and data for similar compounds, as specific experimental or calculated values for this compound are not readily available.
| Spectroscopy Type | Predicted Feature | Approximate Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0-8.0 ppm |
| N-H Proton | 8.0-9.0 ppm | |
| CH₂ Protons | 3.5-4.0 ppm | |
| ¹³C NMR | Carbonyl Carbon | 170-180 ppm |
| Aromatic Carbons | 110-150 ppm | |
| IR Spectroscopy | C=O Stretch | 1700-1740 cm⁻¹ |
| N-H Stretch | 3200-3400 cm⁻¹ | |
| C-Cl Stretch | 700-800 cm⁻¹ |
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread out over the entire molecule. unizin.org For this compound, an analysis of its molecular orbitals, particularly the frontier orbitals, provides key insights into its reactivity.
The two most important frontier orbitals are:
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher energy HOMO suggests a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower energy LUMO suggests a better electron acceptor.
The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties onto this surface, one can understand how molecules pack together in the solid state and which interactions are most significant. mdpi.com
Future Research Trajectories and Broader Academic Impact of 5 Chloro 4 Fluoroindolin 2 One Chemistry
Development of Novel Synthetic Pathways for Highly Substituted 5-Chloro-4-fluoroindolin-2-one Structures
The synthesis of highly substituted this compound derivatives is a key area for future investigation. While methods for producing the core structure exist, the development of more efficient and versatile synthetic routes to access a wider array of analogues is crucial. rsc.orgnih.gov Researchers are expected to focus on late-stage functionalization, allowing for the introduction of diverse substituents at various positions of the indolin-2-one ring. This could involve exploring novel cross-coupling reactions, C-H activation strategies, and multicomponent reactions to build molecular complexity in a controlled and efficient manner. nih.govacs.org
For instance, palladium-catalyzed C-H olefination has been shown to be effective for the C5-functionalization of indolines. acs.org Future work could adapt such methods for the specific challenges posed by the electron-withdrawing nature of the chlorine and fluorine atoms in this compound. Additionally, the development of stereoselective syntheses will be critical for creating chiral derivatives with potentially enhanced biological activity. rsc.org
Table 1: Potential Synthetic Strategies for Substituted this compound Derivatives
| Synthetic Strategy | Potential Application | Key Considerations |
| Late-Stage C-H Functionalization | Introduction of aryl, alkyl, or vinyl groups at various positions. | Regioselectivity, catalyst compatibility with existing halogens. |
| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, and Sonogashira couplings for C-C and C-N bond formation. | Optimization of reaction conditions to avoid side reactions. |
| Multicomponent Reactions | Efficient one-pot synthesis of complex derivatives from simple starting materials. | Design of novel reaction cascades that tolerate the halogenated scaffold. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral indolin-2-one derivatives. | Development of chiral catalysts suitable for the specific substrate. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The unique electronic properties imparted by the chloro and fluoro substituents on the indolin-2-one core present opportunities to discover novel chemical transformations. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring, the lactam moiety, and any appended functional groups. Future research will likely delve into the nuanced reactivity of this compound under various reaction conditions.
This could lead to the discovery of unexpected cyclization, rearrangement, or substitution reactions. For example, the presence of the fluorine atom could enable novel nucleophilic aromatic substitution (SNAr) reactions, a transformation less common for chlorinated aromatics. Understanding these reactivity patterns will not only expand the synthetic chemist's toolbox but also provide insights into the fundamental electronic effects of halogen substitution.
Contribution to the Expansion of the Indolin-2-one Chemical Space
The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. researchgate.net The synthesis and study of this compound and its derivatives will significantly contribute to the expansion of the accessible chemical space for this important heterocyclic system. By introducing a unique combination of halogen substituents, researchers can explore novel regions of chemical space with potentially improved physicochemical properties and biological activities. nih.gov
This expansion is not merely about creating more compounds, but about systematically exploring how different substitution patterns influence properties such as solubility, metabolic stability, and target-binding affinity. nih.govacs.org The data generated from these studies will be invaluable for building structure-activity relationships (SAR) and guiding the design of future drug candidates.
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Retrosynthetic Planning of Halogenated Indolin-2-ones
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. nih.govmdpi.comfrontiersin.org In the context of this compound, AI and ML can be powerful tools for both the design of new derivatives and the planning of their synthesis.
De Novo Design: Generative AI models can be trained on existing libraries of indolin-2-one derivatives to design novel molecules with desired properties. nih.govmdpi.comnih.gov These models can learn the underlying chemical rules and generate structures that are predicted to have high biological activity, good pharmacokinetic profiles, and synthetic accessibility. nih.govmednexus.org For example, a generative model could be tasked with designing this compound analogues with enhanced inhibitory activity against a specific protein kinase. nih.gov
Table 2: Application of AI/ML in Halogenated Indolin-2-one Research
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models create novel molecular structures with optimized properties. | Accelerated discovery of potent and drug-like indolin-2-one derivatives. nih.govmdpi.com |
| Retrosynthetic Planning | Algorithms predict synthetic routes from target molecules to starting materials. | More efficient and rapid synthesis of complex halogenated indolin-2-ones. synthiaonline.comengineering.org.cnkyoto-u.ac.jp |
| Property Prediction | Models predict physicochemical properties, bioactivity, and toxicity. | Prioritization of synthetic targets and reduction of late-stage failures. |
| Reaction Optimization | Machine learning algorithms can optimize reaction conditions for yield and selectivity. | Improved efficiency and sustainability of chemical syntheses. |
Q & A
Q. Advanced Research Focus
- Molecular docking : Identify binding poses in target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in drug design .
How should researchers address contradictions in pharmacological data across studies?
Q. Advanced Research Focus
- Validate assay conditions : Compare cytotoxicity thresholds (e.g., IC values) under standardized protocols (e.g., cell line consistency, incubation time) .
- Replicate key experiments : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., sertindole derivatives) to identify trends masked by study-specific variables .
What analytical techniques are critical for confirming the purity and stability of this compound?
Q. Basic Research Focus
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity; GC-MS monitors volatile byproducts .
- Spectroscopy : FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm); -NMR tracks fluorine environments .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) under ICH guidelines identify hydrolytic or oxidative liabilities .
How can researchers design in vitro assays to evaluate the bioactivity of this compound?
Q. Advanced Research Focus
- Enzyme inhibition assays : Measure IC against kinases or proteases using fluorescence-based substrates (e.g., FRET peptides) .
- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa, A549) with positive controls (e.g., 5-fluorouracil) .
- Protein binding : Surface plasmon resonance (SPR) quantifies dissociation constants () for target engagement .
What are the best practices for documenting and reporting synthetic methodologies?
Q. Basic Research Focus
- Experimental detail : Specify reaction conditions (solvent, temperature, catalyst), yields, and purification steps .
- Data transparency : Include raw spectral data (NMR, HRMS) in supplementary materials and note batch-specific variations (e.g., Lot/Batch numbers in ).
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
